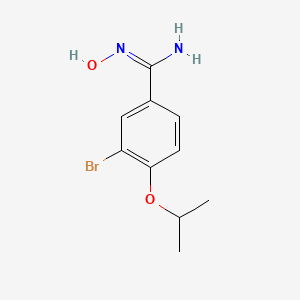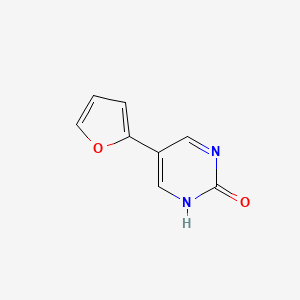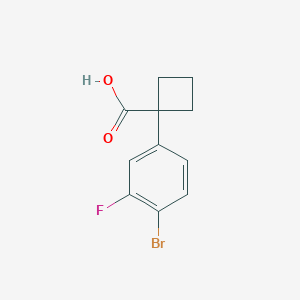
1-(4-Bromo-3-fluorophenyl)cyclobutanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-fluorophenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C11H10BrFO2. It is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a cyclobutanecarboxylic acid moiety.
Preparation Methods
The synthesis of 1-(4-Bromo-3-fluorophenyl)cyclobutanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluorobenzene and cyclobutanecarboxylic acid.
Reaction Conditions: The bromination and fluorination of the phenyl ring are achieved through electrophilic aromatic substitution reactions. The cyclobutanecarboxylic acid moiety is introduced via a Friedel-Crafts acylation reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-3-fluorophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
1-(4-Bromo-3-fluorophenyl)cyclobutanecarboxylic acid can be compared with similar compounds such as:
1-(3-Fluorophenyl)cyclobutanecarboxylic acid: This compound lacks the bromine atom, which can affect its chemical reactivity and biological activity.
3-(3-Fluorophenyl)cyclobutane-1-carboxylic acid: The position of the fluorine atom is different, leading to variations in its chemical properties and applications.
Properties
Molecular Formula |
C11H10BrFO2 |
|---|---|
Molecular Weight |
273.10 g/mol |
IUPAC Name |
1-(4-bromo-3-fluorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H10BrFO2/c12-8-3-2-7(6-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15) |
InChI Key |
KRSRXMCBBDJXKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=C(C=C2)Br)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(Furan-2-yl)methyl]sulfanyl}prop-2-enoic acid](/img/structure/B11720997.png)
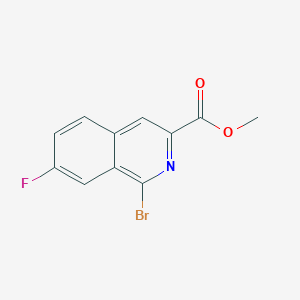
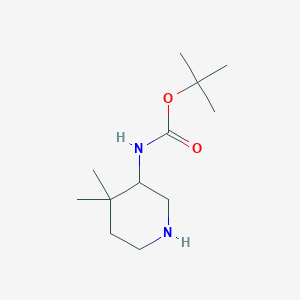
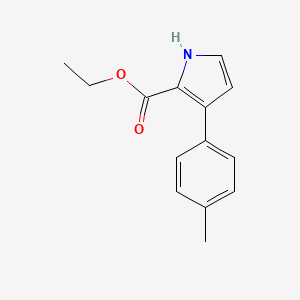
![4,6-Dichloro-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B11721011.png)
![4-Methyl-3-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B11721017.png)
![3-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11721021.png)
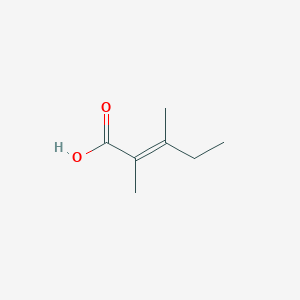
![[4-Nitro-3-(trifluoromethyl)phenyl]methanol](/img/structure/B11721038.png)
![Tert-butyl 5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B11721044.png)
